molecular formula C19H19N3O4S2 B2865545 N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-ethylsulfonylbenzamide CAS No. 886918-81-6

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-ethylsulfonylbenzamide

Cat. No. B2865545
M. Wt: 417.5
InChI Key: JDYKYIXVBDSMQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-ethylsulfonylbenzamide is a useful research compound. Its molecular formula is C19H19N3O4S2 and its molecular weight is 417.5. The purity is usually 95%.
BenchChem offers high-quality N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-ethylsulfonylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-ethylsulfonylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Antimicrobial Agents

This compound is part of a broader class of chemicals used in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry due to their diverse biological activities. For instance, Elgemeie et al. (1988) demonstrated that arylmethylenecyanothioacetamide can react with ethyl acetoacetate and acetylacetone to form 3-cyano-2(1H)-pyridinethione derivatives. These derivatives can be further processed to yield thieno[2,3-b]pyridine derivatives, indicating the compound's utility in generating biologically relevant heterocycles (Elgemeie, Elfahham, & Nabey, 1988).

Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating a sulfamoyl moiety for antimicrobial applications. This research underscores the importance of such chemical frameworks in developing antimicrobial agents, highlighting the compound's role in generating sulfamoyl-containing heterocycles with potential antimicrobial properties (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Anti-Tumor Evaluations

The synthesis of thieno[2,3-b]pyridine and related derivatives also plays a significant role in anti-tumor evaluations. Mohareb, Abdallah, and Abdelaziz (2014) described the synthesis of pyrazole, thiophene, thieno[2,3-b]pyridine, and thiazole derivatives from cyanoacetylhydrazine, with some compounds exhibiting higher inhibitory effects toward tumor cell lines than the reference drug doxorubicin. This research illustrates the potential anti-tumor applications of compounds synthesized using N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-ethylsulfonylbenzamide and related chemicals (Mohareb, Abdallah, & Abdelaziz, 2014).

Photovoltaic Studies

Moreover, Jayapal et al. (2018) explored the synthesis of heteroaryl incorporated acetylide-functionalized pyridinyl ligands for use in photovoltaic studies. This research demonstrates the compound's utility in developing materials for energy conversion, indicating its versatility beyond biomedical applications (Jayapal et al., 2018).

properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-3-28(25,26)14-6-4-5-13(9-14)18(24)21-19-16(10-20)15-7-8-22(12(2)23)11-17(15)27-19/h4-6,9H,3,7-8,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYKYIXVBDSMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-ethylsulfonylbenzamide

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